molecular formula C20H19NO4 B303233 2-(4-tert-Butylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-(4-tert-Butylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No. B303233
M. Wt: 337.4 g/mol
InChI Key: ZEPYCDOISJALIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-Butylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a synthetic compound that has been widely used in scientific research. It is commonly known as BOBA and is a member of the benzoxazinone family of compounds. BOBA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of BOBA is not fully understood, but it is thought to act as a competitive inhibitor of protein-protein interactions. BOBA has been shown to bind to the surface of proteins, preventing them from interacting with their target molecules. This mechanism of action makes BOBA a valuable tool for investigating the function of specific proteins in biological systems.
Biochemical and physiological effects:
BOBA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. BOBA has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the key advantages of using BOBA in lab experiments is its specificity for protein-protein interactions. BOBA has been shown to bind to specific sites on proteins, making it a valuable tool for investigating the function of individual proteins in biological systems. However, one of the limitations of using BOBA is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research involving BOBA. One area of interest is the development of new assays for detecting and quantifying protein-protein interactions using BOBA. Another potential direction is the development of new drugs based on the structure of BOBA, particularly for the treatment of cancer and neurological disorders. Finally, there is also potential for further investigation into the mechanism of action of BOBA, which could lead to a better understanding of its biochemical and physiological effects.

Synthesis Methods

The synthesis of BOBA involves a multi-step process that begins with the reaction of 4-tert-butylphenol with phosgene to form 2-(4-tert-butylphenyl)chloroformate. This intermediate is then reacted with 2-aminophenol to form the benzoxazinone ring system. Finally, acetic anhydride is added to the reaction mixture to form BOBA.

Scientific Research Applications

BOBA has been used extensively in scientific research as a tool for investigating a range of biological processes. One of the key applications of BOBA is in the study of protein-protein interactions. BOBA has been used to develop a range of assays for detecting and quantifying protein-protein interactions, making it a valuable tool for drug discovery and development.

properties

Product Name

2-(4-tert-Butylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

[2-(4-tert-butylphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate

InChI

InChI=1S/C20H19NO4/c1-12(22)24-15-9-10-17-16(11-15)19(23)25-18(21-17)13-5-7-14(8-6-13)20(2,3)4/h5-11H,1-4H3

InChI Key

ZEPYCDOISJALIA-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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